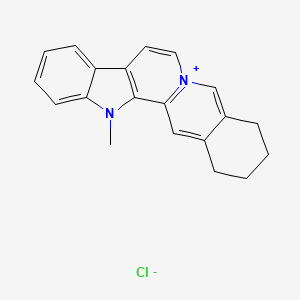

Sempervirine methochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6484-78-2 |

|---|---|

Molecular Formula |

C20H19ClN2 |

Molecular Weight |

322.8 g/mol |

IUPAC Name |

3-methyl-16,17,18,19-tetrahydroyohimban-13-ium chloride |

InChI |

InChI=1S/C20H19N2.ClH/c1-21-18-9-5-4-8-16(18)17-10-11-22-13-15-7-3-2-6-14(15)12-19(22)20(17)21;/h4-5,8-13H,2-3,6-7H2,1H3;1H/q+1;/p-1 |

InChI Key |

HIROAYNAUQCTHO-UHFFFAOYSA-M |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sempervirine methochloride; |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Sempervirine Methochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sempervirine, a pentacyclic alkaloid derived from the plant Gelsemium sempervirens, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the molecular pathways through which Sempervirine methochloride exerts its cytotoxic effects on tumor cells. The primary mechanism centers on the inhibition of RNA Polymerase I (Pol I) transcription, a process that is crucial for ribosome biogenesis and cell growth, and is notably independent of the tumor suppressor p53 status in cancer cells.[1][2][3][4][5][6][7] Additionally, in specific cancer types such as ovarian cancer, Sempervirine has been shown to modulate the apelin signaling pathway.[8] This document details the signaling cascades, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its mechanisms of action.

Primary Mechanism of Action: Inhibition of RNA Polymerase I Transcription

The principal anti-neoplastic activity of this compound stems from its ability to disrupt ribosome biogenesis by targeting RNA Polymerase I (Pol I). This mechanism is particularly significant as it is effective in tumor cells regardless of their p53 mutation status, a common feature in many cancers that confers resistance to conventional therapies.[1][2][3][4][5][6][7]

Induction of Nucleolar Stress

Sempervirine enters the cell nucleus and preferentially accumulates within the nucleolus, the primary site of ribosome synthesis.[1][2][3][5] Within the nucleolus, it directly binds to ribosomal RNA (rRNA) without inducing DNA damage.[1][2][3][5] This interaction leads to a reduction in the protein stability of RPA194, the largest catalytic subunit of RNA Pol I.[1][2][3][4][5] The destabilization of RPA194 triggers a state of "nucleolar stress," characterized by the inhibition of rRNA synthesis.[1][2][3][4][5]

p53-Independent Pathway

In both p53-wildtype and p53-deficient cancer cells, the induction of nucleolar stress by Sempervirine leads to the inhibition of the Murine Double Minute 2 (MDM2) protein.[1][2][3][4][5] This MDM2 blockade results in the downregulation of the E2F1 protein and a concomitant upregulation of the unphosphorylated, active form of the Retinoblastoma (pRb) protein.[1][2][3][4][5] The activation of the pRb pathway ultimately leads to cell cycle arrest, thereby inhibiting tumor cell proliferation.[1]

p53-Dependent Pathway

In cancer cells with functional p53, Sempervirine exhibits an additional layer of anti-tumor activity. It acts as an inhibitor of the MDM2 E3 ubiquitin ligase activity.[1] This inhibition prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The resulting stabilization and accumulation of p53 protein leads to the activation of p53-mediated signaling pathways, which can induce apoptosis and cell cycle arrest.[1]

Secondary Mechanism of Action: Downregulation of the Apelin Signaling Pathway

In the context of ovarian cancer, Sempervirine has been demonstrated to exert its anti-tumor effects, including the inhibition of proliferation, invasion, and metastasis, through the downregulation of the apelin signaling pathway.[8] The apelin/APJ system is known to be involved in promoting tumor progression and angiogenesis.[4][9] Downstream of the APJ receptor, this pathway activates several pro-metastatic signaling cascades, including the STAT3, ERK, and AKT pathways.[4][5][8] By inhibiting this pathway, Sempervirine can effectively curtail the aggressive phenotype of ovarian cancer cells.

Quantitative Data

The cytotoxic efficacy of Sempervirine has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |

| 2102EP(S) | Testicular Germ Cell Tumor | Wild-Type | ~1.6 | [1] |

| 2102EP(R) | Testicular Germ Cell Tumor | Wild-Type | ~1.6 | [1] |

| NCCIT | Testicular Germ Cell Tumor | Wild-Type | ~1.6 | [1] |

| SKOV3 | Ovarian Cancer | Not specified | 2.5 - 10 (colony formation) | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (Crystal Violet Staining)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.4, 0.8, 1.6, 5 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Staining: After the incubation period, discard the medium and wash the cells with Phosphate Buffered Saline (PBS). Add 100 µl of 0.2% crystal violet solution in water to each well and incubate for 30 minutes at room temperature.

-

Washing: Gently wash the plate with water to remove excess stain and allow it to air dry completely.

-

Quantification: Solubilize the stain by adding 100 µl of 10% acetic acid to each well. Measure the absorbance at 595 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

-

Cell Lysis: Treat cells with Sempervirine as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., RPA194, p53, MDM2, E2F1, pRb, GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Caption: p53-Independent Mechanism of Sempervirine Action.

Caption: p53-Dependent Mechanism of Sempervirine Action.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. merckmillipore.com [merckmillipore.com]

- 4. mdpi.com [mdpi.com]

- 5. Multifunctional APJ Pathway Promotes Ovarian Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Multifunctional APJ Pathway Promotes Ovarian Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Sempervirine Methochloride: A Novel Indirect Inhibitor of MDM2 Through Induction of Nucleolar Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sempervirine (B1196200), a pentacyclic alkaloid derived from the plant species of the Gelsemiaceae family, has emerged as a molecule of interest in oncology research. While initially investigated for its potential as a direct inhibitor of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase, compelling evidence now points towards an indirect mechanism of action mediated by the induction of nucleolar stress. This technical guide provides a comprehensive overview of the current understanding of sempervirine methochloride as an MDM2 inhibitor, with a focus on its mechanism of action, supporting experimental data, and detailed protocols for key assays. The primary audience for this document includes researchers, scientists, and professionals involved in drug discovery and development.

Introduction: The MDM2-p53 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a critical role in maintaining cellular homeostasis by regulating the cell cycle, apoptosis, and DNA repair. The activity of p53 is tightly regulated by its principal negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, the p53 pathway is inactivated through mutations in the TP53 gene or by the overexpression of MDM2. Therefore, the inhibition of the MDM2-p53 interaction to restore p53 function is a promising strategy in cancer therapy.

This compound has been identified as a compound that can activate the p53 pathway. However, its primary mechanism of MDM2 inhibition is not through direct binding to the p53-binding pocket of MDM2, but rather through the induction of nucleolar stress, a cellular response to impaired ribosome biogenesis.

Mechanism of Action: Nucleolar Stress-Mediated MDM2 Inhibition

The central mechanism by which sempervirine inhibits MDM2 is through the disruption of nucleolar function. The nucleolus is the primary site of ribosome synthesis, a process that is often upregulated in cancer cells to support their high proliferative rate.

Sempervirine has been shown to accumulate in the nucleolus and bind to ribosomal RNA (rRNA).[1] This interaction disrupts ribosome biogenesis, leading to a state of "nucleolar stress." In response to this stress, several ribosomal proteins (RPs), such as RPL5 and RPL11, are released from the nucleolus into the nucleoplasm. These free RPs can then bind to MDM2, inhibiting its E3 ligase activity and preventing the degradation of p53. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.[2]

This indirect mechanism of MDM2 inhibition is significant as it is independent of the p53 status of the cell in its initial stages, affecting both p53-wildtype and p53-null cells by inducing nucleolar stress.[1][2]

Signaling Pathway

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 or Ki values, from direct binding assays that measure the affinity of this compound for MDM2. The primary evidence for its inhibitory effect on the MDM2-p53 pathway comes from cellular assays that measure the downstream consequences of its action. The table below summarizes the available quantitative data on the cellular effects of sempervirine.

| Cell Line | Assay Type | Endpoint | Concentration | Result | Reference |

| SKOV3 (Ovarian Cancer) | CCK8 Cell Viability | Cell Proliferation | 0-100 µM | Dose- and time-dependent decrease in cell viability | [3] |

| HepG2 (Hepatocellular Carcinoma) | CCK8 Cell Viability | Cell Proliferation | 0-10 µM | Dose-dependent inhibition of cell growth | [4] |

| Huh7 (Hepatocellular Carcinoma) | CCK8 Cell Viability | Cell Proliferation | 0-10 µM | Dose-dependent inhibition of cell growth | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the MDM2-p53 pathway.

Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction

This assay is used to screen for and quantify the inhibition of the MDM2-p53 protein-protein interaction. While direct inhibition by sempervirine is not its primary mechanism, this assay is crucial for identifying direct MDM2 inhibitors.

Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. A small, fluorescently labeled p53-derived peptide (tracer) will tumble rapidly in solution, resulting in low polarization. When bound to the larger MDM2 protein, its tumbling slows, leading to a high polarization signal. A compound that displaces the tracer from MDM2 will cause a decrease in polarization.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53 peptide (e.g., with FAM or TAMRA)

-

Assay buffer (e.g., PBS, 0.01% Triton X-100)

-

384-well black, low-volume microplates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescent p53 peptide in assay buffer.

-

Prepare a stock solution of MDM2 protein in assay buffer.

-

Prepare serial dilutions of this compound or a control inhibitor (e.g., Nutlin-3a) in assay buffer.

-

-

Assay Setup:

-

Add a fixed concentration of MDM2 protein to each well.

-

Add the test compounds at varying concentrations.

-

Add a fixed concentration of the fluorescent p53 peptide to all wells.

-

Include control wells:

-

Negative control (high polarization): MDM2 + fluorescent peptide (no inhibitor).

-

Positive control (low polarization): Fluorescent peptide only (no MDM2).

-

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for p53 and MDM2 Stabilization

This technique is used to detect and quantify changes in the protein levels of p53 and MDM2 in cells treated with this compound.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Materials:

-

Cancer cell lines (e.g., with wild-type p53)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, anti-loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.[5]

-

Cell Viability Assay (MTT/CCK8)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT) to a purple formazan (B1609692) product, or a water-soluble tetrazolium salt (like in CCK8) to a colored formazan dye. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines

-

This compound

-

96-well cell culture plates

-

MTT or CCK8 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells at a specific density in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for various time points (e.g., 24, 48, 72 hours).

-

Reagent Incubation:

-

Add MTT or CCK8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Measurement:

-

If using MTT, add the solubilization solution and incubate until the formazan crystals dissolve.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3][4]

Conclusion and Future Directions

The available evidence strongly suggests that this compound functions as an inhibitor of the MDM2-p53 pathway primarily through an indirect mechanism involving the induction of nucleolar stress. This mode of action presents a unique therapeutic opportunity, particularly as it can initially affect cancer cells regardless of their p53 status.

Future research should focus on several key areas:

-

Direct Binding Studies: Conducting in vitro binding assays, such as fluorescence polarization or surface plasmon resonance, is crucial to definitively determine if this compound has any direct, albeit potentially weak, interaction with MDM2.

-

In Vivo Efficacy: Further preclinical studies in animal models are needed to evaluate the in vivo efficacy and safety profile of this compound.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, including direct MDM2 inhibitors and DNA damaging agents, could lead to more effective treatment strategies.

References

- 1. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells [iris.cnr.it]

- 2. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sempervirine's Role in rRNA Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Sempervirine, a naturally occurring alkaloid, and its function as a potent inhibitor of ribosomal RNA (rRNA) synthesis. It details the molecular mechanisms, summarizes key quantitative findings, and provides the experimental protocols used to elucidate its mode of action.

Introduction: Sempervirine as a Novel Anticancer Agent

Sempervirine (2,3,4,13-tetrahydro-1H-benz[g]indolo[2,3-a]quinolizin-6-ium) is an alkaloid compound originally isolated from plants of the Gelsemium genus.[1][2][3][4] Initially identified as a potential inhibitor of the MDM2 ubiquitin ligase, recent research has redefined its primary mechanism of action.[1][5] Extensive studies now identify Sempervirine as a novel and potent inhibitor of rRNA synthesis, a critical process for ribosome biogenesis that is often dysregulated in cancer cells.[1][2][3][6]

A key therapeutic advantage of Sempervirine is its ability to induce cell cycle arrest and cell death in cancer cells irrespective of their p53 tumor suppressor status.[1][2][6][7][8] It is effective in p53-wildtype, p53-mutated, and p53-null cells, while showing selectivity for tumor cells over non-transformed cells.[1][2][7] This is achieved through a non-genotoxic mechanism, making it a promising candidate for further development in oncology.[1][3][6]

Core Mechanism of Action

Sempervirine's primary anticancer effect stems from its ability to induce nucleolar stress by disrupting ribosome biogenesis at the level of rRNA transcription.[1][2] The process is initiated by the molecule's entry into the nucleus and subsequent accumulation within the nucleolus, the primary site of rRNA synthesis.[1][2][3][6]

The key molecular events are:

-

Nucleolar Accumulation and rRNA Binding: Sempervirine, a fluorescent compound, preferentially localizes to the nucleolus and binds directly to nucleolar rRNA.[1][6] This interaction occurs without inducing DNA damage.[1][2][3][6]

-

RPA194 Destabilization: The binding of Sempervirine to rRNA leads to the destabilization of RPA194, the largest and catalytic subunit of RNA Polymerase I (Pol I).[1][2][9] This destabilization is mediated by the proteasome, as treatment with proteasome inhibitors can partially reverse the degradation of RPA194.[1]

-

Inhibition of rRNA Synthesis: The degradation of RPA194 directly inhibits Pol I transcriptional activity, leading to a significant reduction in the synthesis of the 47S pre-rRNA transcript.[1][6] This halt in transcription is a central event in Sempervirine-induced nucleolar stress.

-

MDM2 Inhibition and Downstream Pathways: The resulting nucleolar stress triggers the inhibition of MDM2.[1][2] This has two major consequences:

-

p53-Dependent Pathway: In cells with functional p53, MDM2 inhibition leads to the stabilization and activation of p53, promoting canonical downstream pathways of cell cycle arrest and apoptosis.[1]

-

p53-Independent Pathway: Crucially, MDM2 inhibition also occurs in p53-null cells. This leads to the downregulation of the E2F1 transcription factor and a concomitant increase in the unphosphorylated, active form of the retinoblastoma protein (pRb).[1][2][3] This E2F1/pRb pathway activation effectively induces cell cycle arrest independently of p53 status.[1]

-

This dual mechanism of action makes Sempervirine a versatile agent capable of targeting a broad range of tumors.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular pathway of Sempervirine and a typical workflow for its investigation.

Quantitative Data Summary

The effects of Sempervirine have been quantified across various experimental setups. The tables below summarize key findings from studies on testicular germ cell tumor (TGCT) cell lines.

Table 1: Effect of Sempervirine on Key Protein Levels and Cellular Processes Data derived from studies on 2102EP(S) (p53-wt) and NCCIT (p53-null) cell lines.

| Parameter Measured | Cell Line | Treatment Conditions | Observed Effect | Citation |

| p53 & p53Ser15 Levels | 2102EP(S) (p53-wt) | 5 µM Sempervirine, 24h | Strong increase | [1] |

| RPA194 Protein Level | 2102EP(S) & NCCIT | 5 µM Sempervirine, 6-24h | Significant decrease | [1] |

| RPA194 Degradation | 2102EP(S) | 5 µM Sempervirine + MG132 (6h) | Decrease in RPA194 partially reversed | [1] |

| E2F1 Protein Level | 2102EP(S) & NCCIT | 5 µM Sempervirine, 24h | Downregulation | [1][6] |

| pRb (unphosphorylated) | 2102EP(S) & NCCIT | 5 µM Sempervirine, 24h | Upregulation | [1][2] |

| Polysome Abundance | 2102EP(S) | 5 µM Sempervirine, 24h | Strongly reduced | [1] |

| Cell Invasion | SKOV3 | 1-10 µM Sempervirine, 24h | Significantly inhibited, nearly abolished at 10 µM | [7] |

Table 2: Cytotoxicity of Sempervirine and its Analogs

| Compound | Cell Line | Parameter | Value | Citation |

| Sempervirine | Ovarian (SKOV3) | Proliferation | Dose-dependent inhibition | [7] |

| Sempervirine | Various Cancer Lines | Cytotoxicity | Effective against breast, cervical, lymphoma | [7][8] |

| 10-Fluorosempervirine | Human Cancer Lines | Cytotoxicity | Most potently cytotoxic analog described | [10] |

Detailed Experimental Protocols

The following protocols are representative of the methods used to characterize the activity of Sempervirine.

Cell Culture and Drug Treatment

-

Cell Lines: Human testicular germ cell tumor lines 2102EP(S) (p53-wildtype) and NCCIT (p53-null) are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Drug Treatment: Sempervirine is dissolved in DMSO to create a stock solution. For experiments, cells are seeded and allowed to adhere for 24 hours before being treated with a final concentration of 5 µM Sempervirine or an equivalent volume of DMSO as a vehicle control for specified time points (e.g., 6, 12, 24 hours).

Western Blot Analysis

This technique is used to quantify changes in the protein levels of RPA194, p53, MDM2, E2F1, and pRb.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on 8-12% gels and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Membranes are blocked in 5% non-fat dry milk or BSA in TBST for 1 hour. They are then incubated overnight at 4°C with primary antibodies (e.g., anti-RPA194, anti-p53, anti-E2F1, anti-pRb, and a loading control like anti-tubulin or anti-clathrin).

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Immunofluorescence and Microscopy

This method is used to visualize Sempervirine's subcellular localization and its effect on nucleolar structure.

-

Cell Preparation: Cells are grown on glass coverslips and treated with Sempervirine.

-

Live-Cell Imaging (Sempervirine Localization): For live-cell imaging of the intrinsic fluorescence of Sempervirine, cells are incubated with 5 µM Sempervirine. Images are captured at various time points (e.g., 1, 6, 24 hours) using a fluorescence microscope with excitation in the ultraviolet spectrum (maximum emission ~440 nm).[1]

-

Immunofluorescence (Nucleolar Proteins):

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Coverslips are blocked with BSA and then incubated with primary antibodies against nucleolar markers like Nucleolin or RPA194. After washing, they are incubated with fluorophore-conjugated secondary antibodies.

-

Mounting and Imaging: Nuclei are counterstained with DAPI or Draq5. Coverslips are mounted on slides and imaged using a confocal or fluorescence microscope to assess protein localization and nucleolar integrity.[6]

-

Nascent rRNA Synthesis Assay

This assay directly measures the rate of new rRNA synthesis.

-

Labeling: Cells are treated with Sempervirine for the desired duration. In the final 30-60 minutes of treatment, the culture medium is supplemented with 5-ethynyluridine (B57126) (EU), a uridine (B1682114) analog that is incorporated into newly transcribed RNA.

-

Fixation and Permeabilization: Cells are washed, fixed, and permeabilized as described for immunofluorescence.

-

Click Chemistry Reaction: The incorporated EU is detected via a copper(I)-catalyzed click reaction. Cells are incubated with a reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide), which covalently binds to the ethynyl (B1212043) group of the EU.

-

Imaging and Quantification: The fluorescence intensity, which is proportional to the amount of newly synthesized RNA, is measured by fluorescence microscopy or flow cytometry. A significant decrease in the nucleolar fluorescence signal in Sempervirine-treated cells indicates inhibition of rRNA synthesis.

Conclusion and Future Directions

Sempervirine has been clearly identified as a potent, non-genotoxic inhibitor of rRNA synthesis.[1][3][6] Its unique mechanism, centered on the proteasome-mediated degradation of the Pol I catalytic subunit RPA194, triggers profound nucleolar stress.[1] This leads to cell cycle arrest and apoptosis through both p53-dependent and, critically, p53-independent pathways, broadening its potential therapeutic window to include tumors with mutated or deleted p53.[1][7] The ability of Sempervirine to selectively affect tumor cells highlights its promise as a lead compound for the development of novel anticancer therapies targeting the machinery of ribosome biogenesis.[1][7][8] Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted.

References

- 1. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells. | Sigma-Aldrich [merckmillipore.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Cytoxicity of Sempervirine and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Potential of Sempervirine Methochloride: A Technical Guide to its Biological Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sempervirine (B1196200), a pentacyclic alkaloid originally isolated from Gelsemium sempervirens, has emerged as a promising candidate in the landscape of anticancer drug discovery. Its methochloride salt, the subject of this technical guide, has demonstrated significant biological activity against a range of cancer cell lines. This document provides an in-depth overview of the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of sempervirine methochloride. We will delve into the molecular mechanisms and signaling pathways that are perturbed by this compound, present quantitative data from various studies, and provide detailed experimental protocols for key assays to facilitate further research and development.

Core Biological Activities of this compound

This compound exerts its anticancer effects through a multi-pronged approach, impacting cell proliferation, survival, and metastatic potential. Notably, its activity is often independent of the p53 tumor suppressor status of the cancer cells, broadening its potential therapeutic applicability.[1][2]

Cytotoxicity Across Various Cancer Cell Lines

This compound has demonstrated potent cytotoxic effects against a diverse panel of human cancer cell lines, including but not limited to ovarian, testicular germ cell, hepatocellular carcinoma, and glioma cells.[2][3] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and the duration of exposure.

Table 1: Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| SKOV3 | Ovarian Cancer | Not explicitly stated, but significant inhibition at 5-10 µM | 6, 24, 48 | [2] |

| 2102EP(S) (p53-wt) | Testicular Germ Cell Tumor | ~0.6 | 72 | Not explicitly stated |

| 2102EP(R) (p50-mut) | Testicular Germ Cell Tumor | ~0.5 | 72 | Not explicitly stated |

| NCCIT (p53-null) | Testicular Germ Cell Tumor | ~0.7 | 72 | Not explicitly stated |

| HepG2 | Hepatocellular Carcinoma | Effective inhibition at 10 µM | 24, 48, 72 | [3] |

| Huh7 | Hepatocellular Carcinoma | Effective inhibition at 10 µM | 24, 48, 72 | [3] |

Induction of Apoptosis

A key mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis. This is characterized by a series of morphological and biochemical changes in the cell, leading to its controlled demise. Studies have shown that this compound treatment leads to a dose-dependent increase in the percentage of apoptotic cells in various cancer cell lines.[2]

Table 2: Apoptosis Induction by this compound in SKOV3 Ovarian Cancer Cells

| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Mean ± SD) |

| 0 (Control) | 2.67 ± 0.38 |

| 2.5 | 3.49 ± 0.46 |

| 5.0 | 13.01 ± 0.01 |

| 10.0 | 41.25 ± 0.59 |

Data from a 24-hour treatment period.

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, leading to an accumulation of cells in specific phases and thereby inhibiting proliferation. In several cancer cell lines, treatment with sempervirine has been shown to cause cell cycle arrest, primarily at the G1 or G2/M phases.[3]

Table 3: Effect of this compound on Cell Cycle Distribution in SKOV3 Ovarian Cancer Cells

| Treatment Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 74.81 ± 0.38 | 15.48 ± 0.35 | Not specified |

| 2.5 | 66.68 ± 0.43 | 10.37 ± 0.19 | Not specified |

| 5.0 | 52.05 ± 0.54 | 18.61 ± 0.51 | Not specified |

| 10.0 | 53.33 ± 0.59 | 24.51 ± 0.78 | Not specified |

Data from a 24-hour treatment period.

Inhibition of Colony Formation and Invasion

Beyond inhibiting proliferation and inducing apoptosis, this compound has also been shown to suppress the colony-forming ability and invasive potential of cancer cells, which are crucial for tumor growth and metastasis.[2]

Table 4: Inhibition of Colony Formation by this compound in SKOV3 Ovarian Cancer Cells

| Treatment Concentration (µM) | Colony Formation Rate (%) (Mean ± SD) |

| 0 (Control) | 100.00 ± 3.42 |

| 2.5 | 82.83 ± 3.54 |

| 5.0 | 47.31 ± 1.84 |

| 10.0 | 35.29 ± 2.31 |

Data from a 48-hour treatment followed by a 7-day culture period.

Signaling Pathways Modulated by this compound

The anticancer effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to a reduction in the nuclear accumulation of β-catenin and the subsequent downregulation of its target genes, which are involved in cell proliferation and survival.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]

A Technical Guide to the Dual Action of Sempervirine Methochloride on p53-Dependent and -Independent Pathways

Introduction

Sempervirine (B1196200), a pentacyclic alkaloid derived from the plant Gelsemium sempervirens, has been identified as a compound with significant anticancer potential.[1] Initially recognized for its role as an inhibitor of murine double minute 2 (MDM2), its mechanism of action was thought to be primarily dependent on the p53 tumor suppressor pathway.[1][2] However, subsequent research has unveiled a more complex and dualistic mechanism, demonstrating its efficacy in cancer cells regardless of their p53 status.[1][2][3] This technical guide provides an in-depth analysis of sempervirine's effects on both p53-dependent and p53-independent signaling pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. This document is intended for researchers, scientists, and drug development professionals exploring novel non-genotoxic anticancer agents.

Core Mechanism of Action: A Dual Approach

Sempervirine exerts its anticancer effects by triggering both p53-dependent and -independent pathways, making it a versatile candidate for a broad range of tumor types.[1][4] While it can activate the canonical p53 pathway in wild-type cells, its unique ability to induce nucleolar stress allows it to bypass the need for functional p53, thereby targeting p53-mutated or -null cancer cells effectively.[1][2][5]

The p53-Dependent Pathway

In cancer cells with functional, wild-type p53 (p53-wt), sempervirine acts as an inhibitor of the MDM2 E3 ubiquitin ligase.[1] MDM2 is a primary negative regulator of p53, targeting it for proteasomal degradation.

-

MDM2 Inhibition: By inhibiting MDM2's ubiquitylating activity, sempervirine prevents the degradation of p53.[1]

-

p53 Stabilization and Activation: This leads to the accumulation and stabilization of p53 protein.[1]

-

Downstream Effects: Activated p53 then transcriptionally upregulates its target genes, including those involved in cell cycle arrest (like p21) and apoptosis, ultimately suppressing tumor growth.[6][7] Studies in hepatocellular carcinoma (HCC) have shown that sempervirine-induced apoptosis is associated with the up-regulation of p53 and subsequent cell cycle arrest in the G1 phase.[6]

The p53-Independent Pathway

A significant finding is that sempervirine is equally potent in cancer cells lacking functional p53.[1][8][9] This activity is primarily mediated through the induction of nucleolar stress, a mechanism that does not rely on p53 but still converges on MDM2 inhibition.

-

Nucleolar Accumulation: Sempervirine enters the nucleus and specifically accumulates within the nucleolus, where it binds to ribosomal RNA (rRNA).[1][4]

-

Inhibition of rRNA Synthesis: This binding destabilizes RPA194, the primary catalytic subunit of RNA Polymerase I, leading to its degradation.[1][4] The resulting inhibition of rRNA synthesis triggers a state known as nucleolar stress.[4][10]

-

MDM2 Block: Nucleolar stress causes the sequestration of MDM2 in the nucleolus, effectively blocking its function throughout the cell, even in the absence of p53.[1][4]

-

E2F1/pRb Pathway Activation: The p53-independent block of MDM2 leads to the downregulation of E2F1 protein levels and a corresponding increase in unphosphorylated (active) retinoblastoma protein (pRb).[1][2][11] This activation of the E2F1/pRb pathway induces cell cycle arrest.[1]

In addition to the nucleolar stress pathway, sempervirine has been shown to modulate other p53-independent signaling cascades:

-

Akt/mTOR Pathway Inhibition: In glioma cells, sempervirine treatment blocks the Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.[12][13] This inhibition triggers both apoptosis and autophagy.[12][13]

-

Wnt/β-Catenin Pathway Regulation: In hepatocellular carcinoma, sempervirine has been found to inhibit the Wnt/β-catenin pathway, contributing to its anti-proliferative and pro-apoptotic effects.[6]

Quantitative Data Summary

The efficacy of sempervirine has been quantified across various cancer cell lines. The following tables summarize key findings related to its cytotoxicity, effects on the cell cycle, and induction of apoptosis.

Table 1: Cytotoxicity of Sempervirine in Ovarian Cancer Cells

| Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) |

| SKOV3 | Solvent Control | 2.67 ± 0.38 |

| 2.5 | 3.49 ± 0.46 | |

| 5 | 13.01 ± 0.01 | |

| 10 | 41.25 ± 0.59 | |

| (Data sourced from Annexin V-APC/PI staining followed by flow cytometry)[8] |

Table 2: Effect of Sempervirine on Cell Cycle Distribution

| Cell Line (p53 Status) | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |

| 2102EP(S) (wt) | Control | - | - | - |

| Sempervirine (72h) | Increased | - | Decreased | |

| NCCIT (null) | Control | - | - | - |

| Sempervirine (72h) | - | Arrest | - | |

| Glioma (U251/U87) | Control | - | - | - |

| Sempervirine | - | - | Arrest | |

| (Data compiled from multiple studies showing cell-type specific cell cycle arrest)[1][12][13] |

Table 3: Modulation of Apoptosis-Related Proteins in Glioma Cells

| Protein | Function | Effect of Sempervirine Treatment |

| Bax | Pro-apoptotic | Upregulated |

| Bcl-2 | Anti-apoptotic | Downregulated |

| Cleaved Caspase-3 | Apoptosis Effector | Upregulated |

| (Data sourced from Western blot analysis in U251 and U87 glioma cells)[12] |

Experimental Protocols

The following are summarized methodologies for key experiments used to elucidate the mechanisms of sempervirine.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., U251, U87 glioma cells) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of sempervirine (e.g., 0, 1, 4, 8 µM) for a defined period (e.g., 48 hours).[12]

-

MTT Addition: MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine the percentage of viable cells relative to the control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with desired concentrations of sempervirine for a set duration (e.g., 48 hours).[8][12]

-

Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI staining distinguishes between early (PI-negative) and late (PI-positive) apoptotic/necrotic cells.

Cell Cycle Analysis

-

Treatment and Harvesting: Cells are treated with sempervirine, harvested by trypsinization, and washed with PBS.

-

Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C to permeabilize the membranes.

-

Staining: The fixed cells are washed and then incubated with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

-

Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Western Blotting

-

Protein Extraction: Following treatment with sempervirine, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., p53, MDM2, Bax, Bcl-2, p-AKT, tubulin).

-

Detection: The membrane is then incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][12]

RNA Binding Assay

-

Cell Preparation: Cells (e.g., NCCIT) are grown on coverslips, treated with sempervirine, and then fixed and permeabilized.

-

RNase Treatment: One set of coverslips is treated with RNase A (e.g., 100µg/ml) to degrade single-stranded RNA, while a control set is left untreated.[1]

-

Staining and Imaging: The natural fluorescence of sempervirine is observed under a microscope. DNA is counterstained with a dye like Draq5.

-

Analysis: The disappearance of the sempervirine signal from the nucleoli in the RNase-treated cells confirms that sempervirine associates with rRNA.[1]

Conclusion and Future Directions

Sempervirine methochloride presents a compelling profile as an anticancer agent due to its dual mechanism of action. Its ability to induce cell death and cell cycle arrest through both p53-dependent and, critically, p53-independent pathways makes it a promising candidate for treating a wide spectrum of cancers, including those with p53 mutations that are often resistant to conventional therapies. The primary p53-independent mechanism involves the induction of nucleolar stress via inhibition of RNA Polymerase I, a pathway that is increasingly recognized as a valuable target in oncology.[1][4][8] Furthermore, its modulation of other critical survival pathways like Akt/mTOR and Wnt/β-catenin broadens its therapeutic potential.[6][12][13] Future research should focus on preclinical and clinical validation, exploring combination therapies, and further elucidating the structure-activity relationships of sempervirine derivatives to optimize efficacy and minimize toxicity.

References

- 1. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. core.ac.uk [core.ac.uk]

- 6. Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biology of the cell cycle inhibitor p21(CDKN1A): molecular mechanisms and relevance in chemical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Sempervirine Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Sempervirine Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells [frontiersin.org]

A Technical Guide to the Discovery and Origin of Sempervirine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sempervirine (B1196200) is a potent, naturally occurring pentacyclic indole (B1671886) alkaloid belonging to the indolo[2,3-a]quinolizine (B11887597) class.[1] It is recognized as a member of the beta-carbolines.[2] First isolated from the roots of the yellow jessamine, Gelsemium sempervirens, this compound has garnered significant scientific interest due to its distinct chemical architecture and notable biological activities, including cytotoxic and anti-proliferative properties.[1][3] The pioneering structural elucidation by Robert B. Woodward laid the foundation for subsequent synthetic efforts and biological investigations.[4] This guide provides a comprehensive overview of the discovery, natural origin, physicochemical properties, and biosynthetic pathway of sempervirine, along with key experimental protocols for its isolation and characterization.

Discovery and Natural Occurrence

The discovery of sempervirine dates back to the mid-20th century, with its first isolation and structural characterization reported in 1949 from Gelsemium elegans.[5] Another source suggests an earlier isolation in 1916 from the plant Gelsemium sempervirens.[1] It is one of several toxic alkaloids found within the Gelsemiaceae plant family.[6]

Sempervirine is primarily found in plants of the Gelsemium genus, which are known for their toxicity and use in traditional medicine.[5][6] Its presence has been confirmed in several species, highlighting its role as a characteristic secondary metabolite of this genus.

Table 1: Natural Sources of Sempervirine

| Plant Species | Family | Plant Part | Reference |

|---|---|---|---|

| Gelsemium sempervirens (Yellow Jessamine) | Gelsemiaceae | Roots, Rhizomes | [1][6] |

| Gelsemium elegans | Gelsemiaceae | Whole Plant | [2][5] |

| Mostuea brunonis | Gelsemiaceae | Not Specified |[2] |

Structural Elucidation

The definitive structure of sempervirine was established through the seminal work of Woodward and Witkop in 1949, which was a landmark achievement in natural product chemistry.[4][5] Early structural studies involved classical methods of chemical degradation and synthesis.

Modern structural elucidation relies on a suite of sophisticated spectroscopic techniques:

-

Mass Spectrometry (MS): Provides the exact molecular weight and formula (C₁₉H₁₆N₂). High-resolution techniques like LC-ESI-QTOF are used to determine the precursor m/z and fragmentation patterns.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the carbon-hydrogen framework, revealing the complex, fused-ring system of the molecule.[7]

-

Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule.[7]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes the chromophoric system of the conjugated alkaloid.

These combined techniques confirm sempervirine's structure as a planar, aromatic indolo[2,3-a]quinolizinium cation.

Physicochemical Properties

The key physicochemical properties of sempervirine have been determined through experimental and computational methods. These properties are essential for its identification, purification, and for understanding its pharmacokinetic profile.

Table 2: Physicochemical Data for Sempervirine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₆N₂ | [2] |

| Molecular Weight | 272.3 g/mol | [2] |

| CAS Number | 549-92-8 | [2] |

| IUPAC Name | 16,17,18,19-tetrahydroyohimban | [2] |

| Appearance | Crystalline alkaloid | [3] |

| InChIKey | UQVUEULZDJRMJR-UHFFFAOYSA-N | [2] |

| SMILES | C1CCC2=CN3C=CC4=C5C=CC=CC5=NC4=C3C=C2C1 |[2] |

Note: Data primarily sourced from PubChem CID 168919.[2]

Biosynthesis

Sempervirine is a terpenoid indole alkaloid (TIA), a large class of secondary metabolites synthesized by plants.[8] The biosynthesis of TIAs is a complex process involving multiple enzymatic steps and subcellular compartments. The pathway originates from two primary precursors: tryptophan (providing the indole ring and adjacent atoms) and secologanin (B1681713) (a monoterpenoid derived from the iridoid pathway).

The key steps are:

-

Tryptophan Decarboxylation: Tryptophan is decarboxylated to form tryptamine.

-

Condensation: Tryptamine undergoes a Pictet-Spengler condensation with secologanin, catalyzed by strictosidine (B192452) synthase, to form strictosidine. This is a crucial intermediate for thousands of TIAs.

-

Post-Strictosidine Modifications: Strictosidine undergoes a series of complex enzymatic reactions including deglycosylation, cyclizations, oxidations, and rearrangements to form the sempervirine scaffold.

Experimental Protocols

General Protocol for Extraction and Isolation

The extraction of sempervirine from plant material follows standard procedures for alkaloid isolation, involving solvent extraction and chromatographic purification.[9]

Methodology:

-

Preparation of Plant Material: Dried and coarsely powdered root material of Gelsemium sempervirens is prepared.

-

Maceration/Soxhlet Extraction: The powdered material is subjected to exhaustive extraction with a solvent such as ethanol (B145695) or methanol. This can be done by maceration (soaking for several days) or more efficiently using a Soxhlet apparatus.[9][10]

-

Acid-Base Extraction:

-

The crude alcoholic extract is concentrated under reduced pressure.

-

The residue is acidified with a dilute acid (e.g., 5% HCl) and filtered to remove non-alkaloidal components.

-

The acidic aqueous solution is then made basic (e.g., with NH₄OH to pH 9-10) to precipitate the free alkaloids.

-

The alkaloids are then extracted into an immiscible organic solvent like dichloromethane (B109758) or chloroform.

-

-

Chromatographic Purification: The crude alkaloid mixture is separated using chromatographic techniques.

-

Column Chromatography: The extract is loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a solvent gradient (e.g., chloroform-methanol) to separate the different alkaloids.

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing sempervirine by comparing with a reference standard.[9]

-

-

Crystallization: Fractions rich in sempervirine are combined, the solvent is evaporated, and the residue is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure compound.

Protocol for Characterization by LC-MS

Objective: To confirm the identity and purity of the isolated sempervirine.

Methodology:

-

Sample Preparation: A dilute solution of the isolated compound is prepared in a suitable solvent (e.g., methanol, HPLC grade). A reference standard of sempervirine is prepared at the same concentration.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF) is used.[2]

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) is typically used.[2]

-

Mobile Phase: A gradient elution using water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is used, as sempervirine is a cationic alkaloid.[2]

-

Analysis: The instrument is set to acquire full scan mass spectra to detect the [M+H]⁺ ion (expected m/z ≈ 273.1386).[2]

-

Fragmentation (MS/MS): Tandem mass spectrometry is performed on the parent ion to obtain a characteristic fragmentation pattern, which is compared to a database or the reference standard.

-

-

Data Analysis: The retention time and mass spectrum of the isolated sample are compared with the sempervirine reference standard to confirm its identity. Purity is estimated from the peak area in the HPLC chromatogram.

Conclusion

Sempervirine stands as a historically significant indole alkaloid whose discovery and structural elucidation were pivotal moments in natural product science. Originating from the toxic yet medicinally relevant Gelsemium genus, its complex biosynthesis from primary metabolites highlights the intricate chemical machinery within plants. The established protocols for its extraction and characterization, refined with modern analytical techniques, continue to facilitate research into its biological activities. As a molecule with potent cytotoxicity, sempervirine remains a valuable lead compound in the ongoing search for new therapeutic agents, particularly in oncology.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Sempervirine | C19H16N2 | CID 168919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merriam-webster.com [merriam-webster.com]

- 4. Synthesis and Cytoxicity of Sempervirine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. It Is Not All about Alkaloids—Overlooked Secondary Constituents in Roots and Rhizomes of Gelsemium sempervirens (L.) J.St.-Hil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

An In-Depth Technical Guide to Sempervirine Methochloride: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sempervirine (B1196200) methochloride, a pentacyclic alkaloid derivative, has garnered significant attention in the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its mechanism of action as an inhibitor of RNA polymerase I transcription and its interaction with the MDM2-p53 pathway. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research and development.

Chemical Structure and Identification

Sempervirine methochloride is a quaternary ammonium (B1175870) salt derived from the natural alkaloid sempervirine. Its core structure is a complex pentacyclic system.

Chemical Structure Diagram:

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Molecular Formula | C₂₀H₁₉ClN₂ |

| Molecular Weight | 322.83 g/mol [1] |

| CAS Number | Not explicitly found |

| PubChem CID | 44727248[2] |

| InChI | InChI=1S/C20H19N2.ClH/c1-21-18-9-5-4-8-16(18)17-10-11-22-13-15-7-3-2-6-14(15)12-19(22)20(17)21;/h4-5,8-13H,2-3,6-7H2,1H3;1H/q+1;/p-1[1] |

| SMILES | Cn1c2ccccc2c3cc[n+]4cc5CCCCc5cc4c31.[Cl-][1] |

Physicochemical Properties

The physicochemical properties of a compound are crucial for its development as a therapeutic agent. The following table summarizes the known properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 330-332 °C | [3] |

| Solubility | Soluble in polar solvents like water, ethanol (B145695), and DMSO. | [4][5][6][7][8] |

| pKa | Data not available | |

| Appearance | Yellow crystalline solid (based on sempervirine) | |

| UV-Vis λmax | 241, ~250, 292, 330, 395 nm | [3] |

Synthesis of this compound

The synthesis of this compound has been approached through various routes. A notable method involves a multi-step process featuring Sonogashira and Larock palladium-catalyzed reactions.

Logical Workflow for a General Synthetic Approach:

Experimental Protocol: Synthesis of Sempervirine Triflate (a precursor to the methochloride salt)

This protocol is adapted from the work of Bannister and colleagues and describes the final oxidation step to yield sempervirine triflate.[9] The subsequent methylation to form the methochloride would typically involve reaction with a methylating agent like methyl iodide or dimethyl sulfate, followed by anion exchange if necessary.

Materials:

-

Precursor molecule 8 (as described in the cited literature)

-

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Acetic acid

Procedure:

-

A solution of the precursor molecule (106 mg, 0.25 mmol) and DDQ (85 mg, 0.375 mmol) in acetic acid (1 mL) is prepared.[9]

-

The reaction mixture is stirred at 110 °C for 4 hours.[9]

-

Purification details would follow, typically involving solvent removal, extraction, and chromatography.

Biological Activity and Mechanism of Action

Sempervirine and its derivatives have demonstrated significant anticancer activity in various cancer cell lines.[10] The primary mechanisms of action are the inhibition of RNA polymerase I transcription and the modulation of the p53 tumor suppressor pathway through interaction with MDM2.[11][12]

Inhibition of RNA Polymerase I Transcription

Sempervirine has been shown to induce nucleolar stress by reducing the stability of RPA194, the catalytic subunit of RNA polymerase I.[11][13][14] This leads to the inhibition of ribosomal RNA (rRNA) synthesis, a critical process for cell growth and proliferation, which is often upregulated in cancer cells.

Modulation of the MDM2-p53 Pathway

Sempervirine has been identified as an inhibitor of the MDM2 E3 ubiquitin ligase.[12] By inhibiting MDM2, sempervirine prevents the degradation of the p53 tumor suppressor protein, leading to p53 accumulation and the activation of p53-dependent apoptosis in cancer cells with wild-type p53.[15][16][17]

Signaling Pathway Diagram:

References

- 1. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 7. researchgate.net [researchgate.net]

- 8. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Cytoxicity of Sempervirine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Sempervirine methochloride's potential as a non-genotoxic anticancer agent.

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sempervirine (B1196200) methochloride, a pentacyclic alkaloid derived from the Gelsemium species, is emerging as a promising candidate in oncology due to its potent anticancer activity and, most notably, its non-genotoxic mechanism of action. Unlike traditional chemotherapeutics that often induce DNA damage, leading to significant side effects and the potential for secondary malignancies, sempervirine methochloride targets key cellular pathways that are dysregulated in cancer cells, without affecting DNA integrity. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer properties, focusing on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel anticancer agents.

Introduction

The quest for selective and less toxic cancer therapies has driven research towards agents with novel mechanisms of action. Sempervirine, an alkaloid compound, has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those with mutations in the tumor suppressor gene p53.[1][2] Its methochloride salt, the subject of this guide, exhibits favorable pharmacological properties. A key characteristic of sempervirine is its ability to induce cell death in cancer cells without causing DNA damage, identifying it as a non-genotoxic anticancer agent.[2][3] This property is of paramount importance as it suggests a reduced potential for long-term side effects associated with DNA-damaging therapies.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its anticancer effects through the modulation of several critical cellular signaling pathways. Its primary mechanism involves the inhibition of RNA Polymerase I (Pol I), a process that is independent of the p53 tumor suppressor status of the cancer cell.[1][2]

Inhibition of RNA Polymerase I and Induction of Nucleolar Stress

Sempervirine has been identified as a novel inhibitor of rRNA synthesis.[2][3] It achieves this by inducing nucleolar remodeling and stress through the reduction of the protein stability of RPA194, the catalytic subunit of RNA Polymerase I.[2][3] This inhibition of rRNA synthesis leads to a blockage of MDM2, a key negative regulator of p53.[2][3] By accumulating in the nucleolus and binding to rRNA, sempervirine disrupts ribosome biogenesis, a process on which cancer cells are heavily reliant to sustain their high proliferation rates.[1][2] Importantly, this action does not involve direct interaction with or damage to DNA.[2][3]

Modulation of Key Signaling Pathways

Beyond its effects on ribosome biogenesis, sempervirine has been shown to modulate critical signaling pathways that are often hyperactive in cancer:

-

Akt/mTOR Pathway: In glioma cells, sempervirine has been demonstrated to downregulate the phosphorylation of AKT and mTOR, key components of the PI3K/Akt/mTOR signaling pathway.[4] This pathway is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, sempervirine can trigger both apoptosis and autophagy in cancer cells.[4]

-

Wnt/β-catenin Pathway: In hepatocellular carcinoma (HCC), sempervirine has been found to inhibit the Wnt/β-catenin signaling pathway.[5][6] This pathway is intricately involved in cell fate determination, proliferation, and migration. The inactivation of this pathway by sempervirine contributes to the induction of apoptosis and cell cycle arrest in HCC cells.[5][6]

-

Apelin Signaling Pathway: In ovarian cancer, the anticancer effects of sempervirine are mediated through the downregulation of the apelin signaling pathway, which is known to be involved in carcinogenesis and progression.[7]

The multifaceted mechanism of action of sempervirine, targeting fundamental cellular processes and signaling pathways dysregulated in cancer, underscores its potential as a robust anticancer agent.

Quantitative Data on Anticancer Efficacy

The cytotoxic and antiproliferative effects of sempervirine have been quantified across various cancer cell lines and in in-vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | ~2.5 | 24 | [1] |

| Huh7 | Hepatocellular Carcinoma | ~1.0 | 24 | [1] |

| U251 | Glioma | ~4.0 | 48 | [4] |

| U87 | Glioma | ~8.0 | 48 | [4] |

| SKOV3 | Ovarian Cancer | Not explicitly stated, but significant apoptosis at 5-10 µM | 24 | [2] |

Note: IC50 values can vary depending on the specific experimental conditions and assays used.

Table 2: Induction of Apoptosis and Cell Cycle Arrest

| Cell Line | Treatment (Sempervirine) | Apoptosis Rate (%) | G1 Phase (%) | G2/M Phase (%) | Reference |

| SKOV3 | Control | 2.67 ± 0.38 | 74.81 ± 0.38 | Not specified | [2] |

| SKOV3 | 5 µM | 13.01 ± 0.01 | 52.05 ± 0.54 | Not specified | [2] |

| SKOV3 | 10 µM | 41.25 ± 0.59 | 53.33 ± 0.59 | Not specified | [2] |

| HepG2 | 0.5 µM | Not specified | Increased | Not specified | [1] |

| HepG2 | 1 µM | Not specified | Increased | Not specified | [1] |

| U251/U87 | 1, 4, 8 µM | Increased | Not specified | G2/M arrest | [4] |

Table 3: In Vivo Tumor Growth Inhibition

| Cancer Model | Treatment | Tumor Growth Inhibition | Observations | Reference |

| HepG2 Xenograft | 1 mg/kg sempervirine (i.p., daily for 2 weeks) | Significant inhibition of tumor growth rate and size | No significant body weight loss observed. Increased apoptosis (TUNEL assay) and decreased proliferation (Ki67 staining) in tumor tissues. | [1][3] |

| SKOV3 Xenograft | 1, 3, 10 mg/kg sempervirine | Dramatic suppression of tumor growth | Minimal toxicity in mice, as evidenced by unchanged body weight. | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Viability Assay (CCK8 Assay)

-

Cell Seeding: Seed cancer cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).[1]

-

CCK8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[1]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-APC/PI Staining)

-

Cell Seeding and Treatment: Seed cells (e.g., SKOV3) in 6-well plates and treat with various concentrations of sempervirine for 24 hours.[2]

-

Cell Harvesting: Harvest the cells by trypsinization, wash twice with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-APC and 5 µL of Propidium Iodide (PI).[2]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed cells (e.g., HepG2) and treat with sempervirine for 24 hours.[1]

-

Fixation: Harvest the cells, wash with PBS, and fix in cold 75% ethanol (B145695) overnight at -20°C.[1]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[1]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[1]

Western Blot Analysis

-

Cell Lysis: After treatment with sempervirine, wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-catenin, Cyclin D1, p53, GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 HepG2 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[1]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).

-

Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 1 mg/kg) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 2 weeks).[1]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Endpoint Analysis: At the end of the study, excise tumors for weight measurement, histopathological examination (H&E staining), and immunohistochemical analysis (e.g., Ki67 for proliferation, TUNEL for apoptosis).[1][3]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by sempervirine and a typical experimental workflow.

Caption: Mechanism of Action of this compound.

Caption: General Experimental Workflow for Evaluating Sempervirine.

Conclusion and Future Directions

This compound represents a compelling non-genotoxic anticancer agent with a well-defined, multi-targeted mechanism of action. Its ability to inhibit RNA Polymerase I, a pathway to which cancer cells are particularly addicted, and to modulate critical oncogenic signaling pathways like Akt/mTOR and Wnt/β-catenin, provides a strong rationale for its further development. The presented quantitative data and detailed experimental protocols offer a solid foundation for future research in this area.

Future investigations should focus on:

-

Broadening the Scope: Evaluating the efficacy of sempervirine across a wider range of cancer types, including those with different genetic backgrounds.

-

Combination Therapies: Exploring the synergistic potential of sempervirine with other anticancer agents, including targeted therapies and immunotherapies.

-

Pharmacokinetic and Pharmacodynamic Studies: Conducting comprehensive PK/PD studies to optimize dosing and scheduling for clinical translation.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to sempervirine treatment.

The non-genotoxic nature of this compound, coupled with its potent and selective anticancer activity, positions it as a promising candidate for the next generation of cancer therapeutics, offering the potential for improved efficacy and a more favorable safety profile.

References

- 1. Frontiers | Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]

- 2. Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cell lines ic50: Topics by Science.gov [science.gov]

- 5. Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. merckmillipore.com [merckmillipore.com]

In vitro anticancer effects of Sempervirine methochloride

An In-depth Technical Guide on the In Vitro Anticancer Effects of Sempervirine (B1196200)